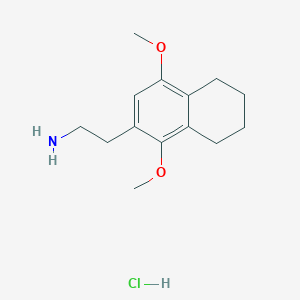![molecular formula C20H23N3O3S2 B2595334 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 851409-93-3](/img/structure/B2595334.png)
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of several classes of organic compounds including indoles, thiophenes, and pyrimidines . Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiophenes are aromatic compounds that contain a ring of four carbon atoms and one sulfur atom . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and contain two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. It would likely exhibit aromaticity due to the presence of conjugated pi electrons in the indole, thiophene, and pyrimidine rings .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds containing indole, thiophene, and pyrimidine rings are known to undergo a variety of chemical reactions. For example, indoles can undergo electrophilic substitution reactions at the C3 position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, compounds like this one are likely to be solid at room temperature and may have low solubility in water .Scientific Research Applications
Dual Enzyme Inhibitors
Research has shown the compound's framework, especially when part of thieno[2,3-d]pyrimidine derivatives, exhibits potent inhibitory activities against both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial enzymes in the folate pathway of cellular division. This dual inhibition presents a promising approach for the development of anticancer agents. The study of analogues such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid demonstrates significant potential in this area, with the classical analogue being the most potent known dual inhibitor of human TS and DHFR to date (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antifungal and Antibacterial Potential
Another dimension of research involves the exploration of pyrimidine derivatives for their antifungal and antibacterial properties. Certain synthesized compounds have shown to be effective against fungi like Aspergillus terreus and Aspergillus niger, indicating a potential for development into antifungal agents. This exploration underscores the chemical's versatility and its potential in addressing various microbial threats (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Synthesis and Characterization
The synthesis of novel derivatives and their structural characterization is a significant area of application. Through various synthetic routes, researchers have developed new molecules featuring the pyrimidine core, elucidating their potential applications in pharmaceuticals and materials science. For instance, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives has been achieved through efficient methods, offering a pathway to explore these compounds' biological activities and physicochemical properties (Bassyouni & Fathalla, 2013).
Anticancer Activity
The compound's framework has also been utilized in synthesizing derivatives with potent anticancer activity. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, for instance, have been synthesized and evaluated for their antitumor activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. These studies provide valuable insights into designing more effective anticancer agents (Hafez & El-Gazzar, 2017).
Future Directions
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-11-15-18(28-13)19(25)23(9-10-26-2)20(21-15)27-12-17(24)22-8-7-14-5-3-4-6-16(14)22/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDXJGNBXAWLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCC4=CC=CC=C43)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
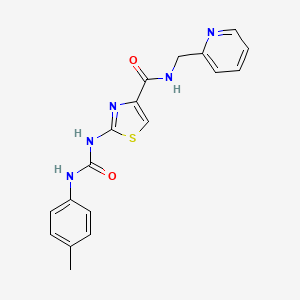
![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)
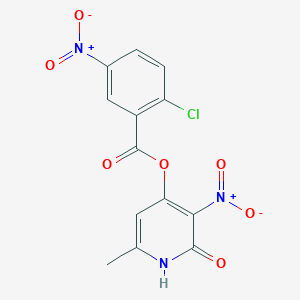
![Methyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2595254.png)
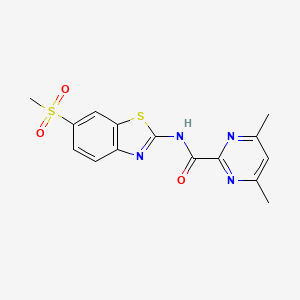
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-pyrazol-1-ylbenzamide](/img/structure/B2595257.png)
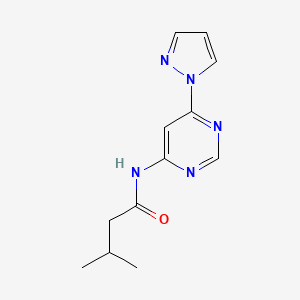

![Methyl 1-[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate](/img/structure/B2595263.png)
![2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2595265.png)


![N-[(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-ynamide](/img/structure/B2595273.png)
